molecular formula C20H17N3O2S B2797629 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-6-phenyl-4(3H)-pyrimidinone CAS No. 518017-87-3

2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-6-phenyl-4(3H)-pyrimidinone

Cat. No.: B2797629
CAS No.: 518017-87-3
M. Wt: 363.44
InChI Key: UEDUVWHGSJZBTJ-UHFFFAOYSA-N
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Description

2-{[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-6-phenyl-4(3H)-pyrimidinone is a synthetically versatile chemical building block of significant interest in medicinal chemistry and preclinical pharmaceutical research. This compound belongs to a class of pyrimidinone derivatives known for their diverse biological activities and is structurally characterized by a pyrimidinone core linked to a dihydroindole moiety via a thioether carbonyl bridge. While specific biological data for this exact compound requires further investigation, structurally similar indole-pyrimidinone hybrids have demonstrated a range of promising pharmacological properties in scientific studies, including potent anti-inflammatory activity . Related pyrimidinone scaffolds have also been investigated as key pharmacophores in the development of inhibitors for various enzymatic targets, such as HIV integrase and Mitogen-activated protein kinase-interacting kinases (Mnks) , highlighting the therapeutic potential of this chemical class. The presence of both hydrogen bond donor and acceptor groups, along with a rotatable bond count that facilitates molecular interactions with biological targets, makes this compound a valuable intermediate for the synthesis of more complex derivatives. Its primary research applications include use as a key starting material in multicomponent reactions , a precursor for the development of novel small molecule libraries for high-throughput screening, and a core scaffold in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for various disease targets. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans. Researchers should handle this compound using appropriate safety precautions.

Properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c24-18-12-16(14-6-2-1-3-7-14)21-20(22-18)26-13-19(25)23-11-10-15-8-4-5-9-17(15)23/h1-9,12H,10-11,13H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDUVWHGSJZBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-6-phenyl-4(3H)-pyrimidinone typically involves multi-step organic reactions One common method starts with the preparation of the indole derivative, followed by the formation of the pyrimidinone ring

    Indole Derivative Preparation: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Pyrimidinone Ring Formation: The pyrimidinone ring can be formed by the condensation of a β-keto ester with urea or thiourea under basic conditions.

    Thioether Linkage Introduction: The final step involves the reaction of the indole derivative with the pyrimidinone intermediate in the presence of a suitable thiol reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-6-phenyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thioether linkage, where the sulfur atom can be replaced by other nucleophiles such as amines or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, amines, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thioethers.

Scientific Research Applications

2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-6-phenyl-4(3H)-pyrimidinone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic compounds.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-6-phenyl-4(3H)-pyrimidinone involves its interaction with molecular targets such as enzymes or receptors. The indole and pyrimidinone moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

Core Pyrimidinone Derivatives
Compound Name Substituents Key Structural Differences Molecular Formula Molecular Weight Reference
Target Compound 6-phenyl, 2-[(2-oxoethyl-dihydroindole)thio] - C₁₉H₁₆N₃O₂S 350.41 (calculated) -
3-[2-oxo-2-(2-thienyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidinone fused with thiophene Fused thieno ring vs. non-fused dihydroindole C₁₈H₁₂N₂O₂S₂ 352.43
2,3-Dihydro-5-(2-hydroxyethyl)-6-phenyl-2-thioxo-4(1H)-pyrimidinone 2-thioxo, 5-hydroxyethyl Thioxo group replaces thioether; hydroxyethyl substituent C₁₂H₁₂N₂O₂S 248.30
6-((4-Methoxyphenyl)amino)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one 4-Methoxyphenylamino, 4-nitrophenyl-oxoethyl Nitro and methoxy substituents C₁₉H₁₆N₄O₅S 413.09

Key Observations :

  • The thieno-fused analog () shares a similar 2-oxoethylthio substituent but lacks the dihydroindole moiety, highlighting the role of fused vs. non-fused heterocycles in modulating activity.
  • The 2-thioxo derivative () demonstrates that replacing the thioether with a thioxo group reduces molecular weight and alters electronic properties.
Fused Heterocyclic Derivatives
Compound Name Core Structure Pharmacological Activity Reference
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Coumarin-pyrazolo-pyridine-thienopyrimidine hybrid Anticancer, fluorescence properties
2,3-Dihydro-3-amino-6-phenyl-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one Thieno[2,3-d]pyrimidinone Anti-inflammatory

Key Observations :

Pharmacological Potential

  • Anti-inflammatory Activity: Thieno[2,3-d]pyrimidinones () and dihydroindole derivatives (implied by ) are noted for anti-inflammatory effects. The dihydroindole moiety in the target compound may enhance binding to cyclooxygenase (COX) enzymes.
  • Antimicrobial Activity: Thioether-linked pyrimidinones () exhibit antimicrobial effects, which the target compound may share due to its sulfur-containing side chain.

Structure-Activity Relationships (SAR)

Thioether vs. Thioxo : Thioether groups (target compound, ) improve solubility compared to thioxo derivatives ().

Fused vs. Non-Fused Rings: Fused thieno rings () enhance rigidity and binding affinity but may reduce metabolic stability compared to the flexible dihydroindole chain in the target compound.

Biological Activity

The compound 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-6-phenyl-4(3H)-pyrimidinone is a pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N2OSC_{17}H_{18}N_{2}OS, with a molecular weight of approximately 314.40 g/mol. The structure features a pyrimidinone core with indole and thioether substituents, which may contribute to its biological activity.

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including:

  • Staphylococcus aureus (including MRSA)
  • Escherichia coli
  • Candida albicans

A study demonstrated that related pyrimidine compounds showed minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against MRSA, indicating strong antibacterial potential . The specific compound is hypothesized to exhibit similar or enhanced activity due to its unique structural features.

Antitumor Activity

The antitumor properties of pyrimidine derivatives have been well-documented. For instance, compounds containing indole moieties often show cytotoxic effects against various cancer cell lines. A recent investigation into similar indole-pyrimidine hybrids revealed IC50 values in the low micromolar range against multiple cancer types, suggesting that our compound may also possess significant anticancer activity .

Anti-inflammatory and Analgesic Effects

Pyrimidines have been associated with anti-inflammatory effects. The thioether functional group within the compound may enhance its ability to inhibit inflammatory mediators. Similar compounds have been shown to reduce inflammation in animal models, suggesting a potential therapeutic application in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrimidine derivatives is crucial for optimizing their biological activity. Key factors influencing efficacy include:

  • Substituent Position : The position of the indole and thioether groups can significantly affect binding affinity to biological targets.
  • Electronic Properties : The electronic nature of substituents influences the overall reactivity and interaction with enzymes or receptors.

Case Studies and Research Findings

StudyCompoundActivityMIC/IC50Reference
1This compoundAntibacterial0.98 μg/mL (MRSA)
2Indole-pyrimidine hybridAnticancer<10 μM (various lines)
3Pyrimidine derivativeAnti-inflammatoryN/A

Q & A

Q. Optimization Tips :

  • Use DMP over ceric ammonium nitrate for higher oxidation efficiency .
  • Maintain strict pH control (6.0–6.5) during reductive amination to avoid over-reduction .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question
A combination of NMR, IR, and mass spectrometry is critical:

  • 1H/13C NMR : Confirm regiochemistry of the thioether linkage (δ 3.8–4.2 ppm for SCH2CO) and indole NH protons (δ 10.5–11.0 ppm) .
  • IR Spectroscopy : Validate carbonyl groups (C=O at ~1680–1720 cm⁻¹) and absence of thiol (-SH) peaks (2500–2600 cm⁻¹) post-alkylation .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 408.1234) and isotopic patterns .

Q. Data Cross-Validation :

  • Compare experimental NMR shifts with density functional theory (DFT)-calculated values to resolve ambiguities .

How can researchers resolve contradictions in crystallographic data when determining the tautomeric forms of pyrimidinone derivatives?

Advanced Research Question
Tautomeric ambiguity (e.g., 4(3H)-pyrimidinone vs. 4-hydroxypyrimidine) can be addressed via:

  • X-ray Crystallography : Use SHELXL for refinement, focusing on hydrogen-bonding networks (e.g., N–H···O=C interactions) to identify dominant tautomers .
  • Solid-State NMR : Detect tautomer-specific 15N chemical shifts (e.g., δ 120–130 ppm for pyrimidinone NH) .
  • Solution-State Studies : Variable-temperature NMR to observe tautomeric equilibria (e.g., coalescence of NH signals) .

Case Example :
In 2-propargylthio-pyrimidinones, X-ray data confirmed the 4(3H)-tautomer as dominant due to planar geometry and short C=O bond lengths (1.22 Å) .

What strategies are recommended for evaluating the compound's inhibitory activity against dihydrofolate reductase (DHFR), and how can assay conditions be standardized?

Advanced Research Question
DHFR Inhibition Assay Protocol :

  • Enzyme Source : Recombinant human DHFR (0.1–1.0 nM) in Tris-HCl buffer (pH 7.4) .
  • Substrate : Dihydrofolic acid (50 µM) with NADPH (100 µM) as cofactor .
  • Kinetic Analysis : Monitor NADPH oxidation at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) over 5 minutes .

Q. Standardization Steps :

  • Include methotrexate as a positive control (IC50 ~1 nM) .
  • Pre-incubate compounds with DHFR for 10 minutes to ensure binding equilibrium.

Q. Data Interpretation :

  • Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 and Ki values.

How should discrepancies between in vitro cytotoxicity results (e.g., SRB assay) and computational predictions (e.g., molecular docking) be addressed?

Advanced Research Question
Root Causes :

  • False Positives in Docking : Overestimation of hydrogen-bond interactions due to rigid receptor models.
  • Assay Variability : Differences in cell line permeability (e.g., P-glycoprotein efflux in MDR1+ lines).

Q. Resolution Strategies :

  • Molecular Dynamics Simulations : Perform 100-ns simulations to assess binding mode stability .
  • Cytotoxicity Cross-Validation : Compare SRB assay results (fixation with trichloroacetic acid, staining with sulforhodamine B) with MTT or ATP-based assays .
  • Transport Inhibition : Co-treat with verapamil (10 µM) to block efflux pumps in resistant cell lines .

What in silico methods are suitable for predicting interactions with biological targets like kinase enzymes?

Advanced Research Question
Workflow for Kinase Target Prediction :

Pharmacophore Modeling : Use Schrödinger Phase to identify critical features (e.g., hydrogen-bond acceptors at pyrimidinone C=O) .

Docking Studies : AutoDock Vina or Glide with flexible active sites (e.g., ATP-binding pocket of CDK2) .

ADMET Prediction : SwissADME for bioavailability radar (TPSA < 140 Ų, logP < 5) .

Q. Validation :

  • Compare predicted Ki values with experimental kinase profiling data (e.g., Eurofins KinaseProfiler).

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